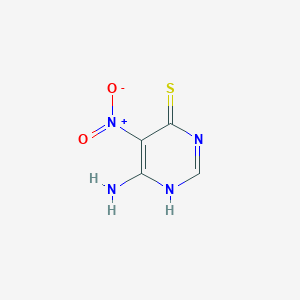

6-Amino-5-nitropyrimidine-4-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-nitro-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)4(11)7-1-6-3/h1H,(H3,5,6,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZNXKPARWLUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C(=C(N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377899 | |

| Record name | 6-amino-5-nitropyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-21-7 | |

| Record name | 6-Amino-5-nitro-4(3H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 409301 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC409301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-5-nitropyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 5 Nitropyrimidine 4 Thiol and Its Analogs

Rational Design of Pyrimidine-Based Scaffolds for Biological Activity

The rational design of pyrimidine-based compounds involves the strategic modification of the core structure to enhance binding affinity and selectivity for a specific biological target. nih.gov This often involves the introduction of various substituents to modulate the electronic and steric properties of the molecule. nih.gov For example, the synthesis of 2,4-diaminopyrimidine (B92962) scaffolds can be achieved using starting materials like 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine. nih.gov

Investigation of Molecular Interactions with Biological Targets

Derivatives of 6-amino-5-nitropyrimidine-4-thiol have been investigated for their ability to interact with and modulate the activity of various biological targets, particularly enzymes implicated in disease pathogenesis.

The inhibition of specific enzymes is a key strategy in the development of new drugs. Pyrimidine (B1678525) derivatives have shown inhibitory activity against a range of enzymes.

BRD4 and PLK1: Dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are being explored as potential anticancer agents. nih.gov Overexpression of BRD4 is observed in several cancers, and its inhibition can disrupt cancer cell progression. nih.gov Similarly, PLK1 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com Some aminopyrimidine derivatives have been designed and synthesized as dual inhibitors of these two key enzymes. nih.gov

Protein Kinase: Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. Pyrimidine-based compounds have been developed as inhibitors of various protein kinases. nih.govgoogle.com For example, 4,6-disubstituted aminopyrimidine derivatives have been patented as protein kinase inhibitors. google.com

Casein Kinase (CK2): Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in cancer cells, making it an attractive target for cancer therapy. medchem.org.uamdpi.com Several classes of small-molecule inhibitors of CK2 have been identified through rational design, including derivatives of azolo[1,5-a]pyrimidines and 4-aminothieno[2,3-d]pyrimidines. nih.govmedchem.org.uamdpi.com Some of these inhibitors are ATP-competitive, meaning they bind to the same site as ATP, the enzyme's natural substrate. medchem.org.uasemanticscholar.org The unique architecture of the CK2 ATP-binding site allows for the development of selective inhibitors. mdpi.comsemanticscholar.org

iNOS and COX-2: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes involved in the inflammatory response. Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases. nih.gov Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and shown to inhibit iNOS activity. nih.gov Similarly, pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which can provide anti-inflammatory effects with potentially fewer side effects than non-selective COX inhibitors. nih.gov

UCHL1 and Thioredoxin Reductase 1: While specific inhibitor studies for this compound derivatives against Ubiquitin C-terminal hydrolase L1 (UCHL1) and Thioredoxin Reductase 1 were not prominently found in the provided search results, the broad applicability of pyrimidine scaffolds in enzyme inhibition suggests that derivatives could be designed to target these enzymes as well.

2 Applications in Organic Synthesis and Medicinal Chemistry Research

The unique structural features of this compound, including its electron-deficient pyrimidine ring, nucleophilic thiol group, and strategically placed amino and nitro groups, make it a valuable scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its reactivity and potential for diverse chemical modifications have led to its exploration in various therapeutic areas.

2 Interactions with Nucleic Acids and Disruption of Cellular Processes

Derivatives of 6-aminopyrimidine are known to play a role in various cellular functions, including the regulation of gene expression and DNA damage response pathways. For instance, the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4, are crucial in regulating the expression of genes involved in cell proliferation and survival by binding to acetylated lysine (B10760008) residues on histones. nih.gov The overexpression of BRD4 has been implicated in several cancers, making it an attractive therapeutic target. nih.gov

Furthermore, polo-like kinase 1 (PLK1), a serine/threonine kinase, is essential for cell cycle regulation, particularly during mitosis. nih.gov Dual inhibitors targeting both BRD4 and PLK1 have shown promise in preclinical studies by inducing mitotic arrest and cell death. nih.gov The 6-aminouracil/thiouracil backbone, closely related to this compound, is a key component in the synthesis of such dual-target inhibitors. nih.gov This highlights the potential for this compound derivatives to be developed into agents that can interact with and disrupt critical cellular processes, such as those governed by BRD4 and PLK1, thereby exhibiting anticancer activity.

The nitro group on the pyrimidine ring can also play a significant role in the molecule's interaction with biological systems. For instance, nitroaromatic compounds can be bioreduced in hypoxic environments, a characteristic feature of solid tumors, to generate reactive species that can damage DNA. This principle is the basis for hypoxia-activated prodrugs.

3 Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Pockets

The potential for this compound and its derivatives to interact with biological targets is significantly influenced by their ability to form hydrogen bonds and engage in hydrophobic interactions within protein binding pockets.

Hydrogen Bonding:

Hydrophobic Interactions:

While the pyrimidine ring itself has some aromatic character that can contribute to pi-stacking interactions, modifications at the thiol position can introduce significant hydrophobic character. The sequestration of nonpolar groups is a primary driving force for the folding of globular proteins and for ligand binding. nih.gov Even side chains with polar or charged groups can have nonpolar sections that participate in hydrophobic interactions. nih.gov For instance, in a model alpha-helix, significant stabilizing and destabilizing interactions were observed between hydrophobic side chains. nih.gov Therefore, derivatization of the thiol group of this compound with various alkyl or aryl substituents can modulate the compound's hydrophobicity, influencing its ability to fit into and interact with hydrophobic pockets within a protein's active site.

3 Structure-Activity Relationship (SAR) Studies and Molecular Descriptors

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For aminopyrimidine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity as inhibitors of various biological targets, such as kinases. nih.gov

Key molecular features of this compound and its derivatives that are often explored in SAR studies include:

The Amino Group: The amino group at the 6-position is a key hydrogen bond donor and can be essential for anchoring the molecule within a binding site.

The Nitro Group: The electron-withdrawing nature of the nitro group at the 5-position significantly influences the electronic properties of the pyrimidine ring. Its potential for bioreduction under hypoxic conditions is also a key feature.

For example, in the development of RET kinase inhibitors, structural optimization of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] researchgate.netnih.govoxazin-4-amine derivatives revealed that specific substitutions on the phenyl ring were crucial for potent inhibition of both wild-type and drug-resistant mutants of the enzyme. nih.gov Similarly, SAR studies on 4'-thioadenosine-5'-uronamides as A3 adenosine (B11128) receptor agonists showed that at least one hydrogen on the 5'-uronamide was necessary for high-affinity binding, likely for hydrogen bond donation. elsevierpure.com

The following interactive table summarizes hypothetical SAR data for derivatives of this compound, illustrating how different substituents might affect inhibitory activity against a hypothetical kinase.

| Derivative | R-Group at Thiol Position | IC50 (nM) against Hypothetical Kinase | Key SAR Observation |

| 1 | -H | 5000 | Unsubstituted thiol shows weak activity. |

| 2 | -CH3 | 1500 | Small alkyl group improves activity. |

| 3 | -CH2CH3 | 800 | Larger alkyl group further enhances activity. |

| 4 | -CH2-Phenyl | 150 | Phenylmethyl group significantly boosts potency, suggesting a hydrophobic pocket. |

| 5 | -CH2-(4-Cl-Phenyl) | 80 | Electron-withdrawing group on the phenyl ring improves activity. |

| 6 | -CH2-(4-OCH3-Phenyl) | 200 | Electron-donating group on the phenyl ring slightly reduces activity compared to the chloro-substituted analog. |

Note: The data in this table is hypothetical and for illustrative purposes only.

4 Concept of Prodrug Design, including Hypoxia-Activated Prodrugs

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), or to target its action to specific tissues or cells.

A particularly relevant application for a nitroaromatic compound like this compound is in the design of hypoxia-activated prodrugs (HAPs). nih.gov Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.gov This hypoxic environment is a key difference between tumor tissue and normal, well-oxygenated tissues. nih.gov

HAPs are designed to be selectively activated in these hypoxic regions. The "trigger" for this activation is often a nitroaromatic group. nih.gov In the presence of specific reductase enzymes that are upregulated in hypoxic cells, the nitro group undergoes a one-electron reduction to a nitro radical anion. nih.gov In normoxic (normal oxygen) conditions, this radical is rapidly re-oxidized back to the inactive nitro compound. However, under hypoxic conditions, the nitro radical can undergo further reduction to form cytotoxic species, such as nitroso, hydroxylamine, and amine metabolites, which can damage DNA or other cellular components. nih.gov

The general mechanism for the activation of a nitroaromatic HAP is as follows:

Inactive Prodrug: The nitroaromatic compound is relatively non-toxic.

Reductive Activation: In hypoxic environments, reductase enzymes reduce the nitro group.

Formation of Cytotoxic Species: The reduced metabolites are highly reactive and cause cell death.

This selective activation in tumors minimizes damage to healthy tissues, potentially leading to a wider therapeutic window. The following table illustrates the concept of a hypothetical HAP based on the this compound scaffold.

| Compound/State | Structure | Activity | Environment |

| Prodrug | 6-Amino-5-nitro-4-(R-S)-pyrimidine | Inactive | Normoxia and Hypoxia |

| Activated Intermediate | 6-Amino-5-(nitro-radical)-4-(R-S)-pyrimidine | Reactive | Hypoxia |

| Cytotoxic Effector | Further reduced species (nitroso, hydroxylamine) | Toxic to cells | Hypoxia |

Note: The structures and states in this table are generalized for illustrative purposes.

Chemical Reactivity and Derivatization of 6 Amino 5 Nitropyrimidine 4 Thiol

Reactions Involving the Thiol Group

The thiol group (-SH) at the C4 position is a key site for nucleophilic reactions, particularly S-alkylation and the formation of sulfur-linked glycosides. Its relatively high acidity allows for easy deprotonation to form a potent thiolate nucleophile.

The thiol group of 6-amino-5-nitropyrimidine-4-thiol can be readily alkylated to form the corresponding thioether derivatives. This reaction typically proceeds via an SN2 mechanism. The thiol is first deprotonated with a base to form the more nucleophilic thiolate anion, which then attacks an alkyl halide or other alkylating agent, displacing the leaving group. youtube.com The choice of base and solvent is crucial for the efficiency of the reaction.

Commonly used bases include sodium hydroxide, sodium ethoxide, or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A variety of alkylating agents can be employed, leading to a wide range of S-substituted pyrimidines. The general scheme for S-alkylation is presented below.

General Reaction Scheme for S-Alkylation: Reactants: this compound, an alkylating agent (R-X, where X is a leaving group like Cl, Br, I), and a base. Product: 4-(Alkylthio)-6-amino-5-nitropyrimidine.

Interactive Table: Examples of S-Alkylation Reactions

| Alkylating Agent | Product Name | Potential Reagents and Conditions |

| Methyl iodide | 6-Amino-4-(methylthio)-5-nitropyrimidine | K2CO3, Acetone, reflux |

| Ethyl bromide | 6-Amino-4-(ethylthio)-5-nitropyrimidine | NaH, THF, 0 °C to rt |

| Benzyl chloride | 6-Amino-4-(benzylthio)-5-nitropyrimidine | NaOH, DMF, rt |

| Propargyl bromide | 6-Amino-5-nitro-4-(prop-2-yn-1-ylthio)pyrimidine | K2CO3, Acetonitrile, reflux |

The thiol group provides a handle for the synthesis of thioglycoside analogs, where a sugar moiety is linked to the pyrimidine (B1678525) ring through a sulfur atom. These compounds are of interest as potential nucleoside analogs. The synthesis is typically achieved by reacting the pyrimidine thiol with an activated sugar derivative, such as a glycosyl halide or a per-acetylated sugar.

For instance, an efficient method for the synthesis of thioglycosides involves the use of per-acetylated sugars in the presence of a Lewis acid catalyst like triflic acid (TfOH). rsc.org The reaction proceeds by the activation of the sugar and subsequent nucleophilic attack by the thiol group.

General Reaction Scheme for Thioglycoside Formation: Reactants: this compound and a protected sugar (e.g., per-acetylated glucose). Product: A 4-thioglycoside derivative of 6-amino-5-nitropyrimidine.

Reactions Involving the Amino Group

The exocyclic amino group at the C6 position is a nucleophilic center that can participate in a variety of reactions, including acylation and condensation.

The amino group of this compound can be acylated to form the corresponding N-acyl derivatives. This reaction is a standard method for introducing a variety of functional groups and for the protection of the amino group during subsequent synthetic steps. nih.gov Acylating agents such as acyl chlorides or acid anhydrides are commonly used in the presence of a base to neutralize the acid byproduct. researchgate.net

General Reaction Scheme for N-Acylation: Reactants: this compound, an acylating agent (e.g., R-COCl or (RCO)2O), and a base (e.g., pyridine (B92270), triethylamine). Product: N-(6-Thio-5-nitro-4-pyrimidinyl)amide derivative.

Interactive Table: Examples of N-Acylation Reactions

| Acylating Agent | Product Name | Potential Reagents and Conditions |

| Acetyl chloride | N-(4-Mercapto-5-nitro-pyrimidin-6-yl)acetamide | Pyridine, CH2Cl2, 0 °C to rt |

| Benzoyl chloride | N-(4-Mercapto-5-nitro-pyrimidin-6-yl)benzamide | Triethylamine (B128534), THF, rt |

| Acetic anhydride (B1165640) | N-(4-Mercapto-5-nitro-pyrimidin-6-yl)acetamide | Acetic acid, reflux |

The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). libretexts.orglibretexts.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid. These Schiff bases can be valuable intermediates for further synthetic transformations.

General Reaction Scheme for Condensation: Reactants: this compound and a carbonyl compound (e.g., R-CHO). Product: A Schiff base derivative.

Interactive Table: Examples of Condensation Reactions

| Carbonyl Compound | Product Name | Potential Reagents and Conditions |

| Benzaldehyde | 6-(Benzylideneamino)-5-nitropyrimidine-4-thiol | Acetic acid, Ethanol (B145695), reflux |

| Acetone | 6-(Propan-2-ylideneamino)-5-nitropyrimidine-4-thiol | p-Toluenesulfonic acid, Toluene, reflux with Dean-Stark trap |

| 4-Methoxybenzaldehyde | 6-((4-Methoxybenzylidene)amino)-5-nitropyrimidine-4-thiol | Ethanol, reflux |

Reactions Involving the Nitro Group

The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrimidine ring. The most important reaction of the nitro group in this context is its reduction to an amino group, which opens up further avenues for derivatization.

The reduction of the nitro group to a primary amine is a key transformation that yields 5,6-diaminopyrimidine-4-thiol (B1299611), a versatile precursor for the synthesis of fused heterocyclic systems like purines and pteridines. This reduction can be achieved using a variety of reagents and methods. nih.govwikipedia.org The choice of the reducing agent can be critical to avoid the reduction of other functional groups or the pyrimidine ring itself.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com

Metal/Acid Systems: Reagents like iron in acetic acid, zinc in acetic acid, or tin(II) chloride in hydrochloric acid are effective for this reduction. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used, often offering selectivity in the presence of other reducible groups. commonorganicchemistry.com

Electrochemical Reduction: This method offers a green alternative by using an electric current to generate active hydrogen for the reduction. google.com

General Reaction Scheme for Nitro Group Reduction: Reactants: this compound and a reducing agent. Product: 5,6-Diaminopyrimidine-4-thiol.

Interactive Table: Reagents for the Reduction of the Nitro Group

| Reducing Agent/Method | Description |

| H2/Pd-C | Catalytic hydrogenation, often performed in ethanol or methanol. A common and efficient method. commonorganicchemistry.com |

| Fe/CH3COOH | Iron powder in acetic acid provides a mild and cost-effective reduction. commonorganicchemistry.com |

| SnCl2/HCl | Tin(II) chloride in concentrated hydrochloric acid is a classic method for nitro group reduction. commonorganicchemistry.com |

| Na2S2O4 | Sodium hydrosulfite in an aqueous or alcoholic medium can be used for the reduction. |

| Electrochemical Reduction | An environmentally friendly method where active hydrogen is generated at the cathode to reduce the nitro group. google.com |

Reductive Transformations

The nitro group at the C5 position of this compound is highly susceptible to reduction, a transformation that is a cornerstone for further derivatization. The reduction product, 5,6-diaminopyrimidine-4-thiol, is a key intermediate in the synthesis of various fused heterocyclic systems, most notably purines and their analogs.

Commonly employed reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite. rsc.orgresearchgate.netorgsyn.org This reagent is favored for its chemoselectivity, effectively reducing the nitro group without affecting other functional groups on the pyrimidine ring under controlled conditions. The reaction is typically carried out in an aqueous or mixed aqueous-organic medium. The success of the reduction is often dependent on the freshness of the sodium dithionite, as it can be oxidized by air over time. orgsyn.org

The general reaction scheme for the reduction is as follows:

Scheme 1: Reduction of this compound

(A schematic representation of the reduction of the nitro group to an amino group using a suitable reducing agent like Sodium Dithionite)

This transformation is a critical first step in what is often a "reductive cyclization" sequence. The newly formed and highly reactive 5-amino group is positioned ortho to both the 6-amino and 4-thiol groups, creating a perfect scaffold for intramolecular cyclization reactions to form five- or six-membered rings fused to the pyrimidine core. For instance, treatment of the resulting 5,6-diaminopyrimidine-4-thiol with one-carbon electrophiles such as formic acid or cyanogen (B1215507) bromide can lead to the formation of 6-mercaptopurines.

| Reagent | Conditions | Product | Notes |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution, often heated | 5,6-Diaminopyrimidine-4-thiol | A standard and effective method for the selective reduction of the nitro group. rsc.orgresearchgate.net |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Varies (solvent, pressure) | 5,6-Diaminopyrimidine-4-thiol | An alternative method, though care must be taken to avoid over-reduction or catalyst poisoning by the thiol group. |

| Stannous Chloride (SnCl₂) | Acidic medium (e.g., HCl) | 5,6-Diaminopyrimidine-4-thiol | Another classical method for nitro group reduction. |

Reactions Involving the Pyrimidine Ring System

Further Electrophilic and Nucleophilic Substitutions

The pyrimidine ring in this compound is substituted with both activating (amino, thiol) and deactivating (nitro) groups, leading to complex reactivity patterns in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the pyrimidine ring towards nucleophilic attack. While halogens are more common leaving groups in SNAr reactions on pyrimidines mdpi.com, the nitro group itself can sometimes be displaced by strong nucleophiles under forcing conditions. More commonly, other substituents, if present (e.g., a halogen at the C2 position), would be the primary sites for nucleophilic substitution. The thiol group, existing in tautomeric equilibrium with its thione form, can also act as a nucleophile in alkylation and acylation reactions. For instance, reaction with alkyl halides would lead to the formation of S-alkylated products (4-alkylthio derivatives).

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the powerful activating effect of the 6-amino group could potentially direct electrophiles to the ortho position (C5). This is counteracted by the deactivating nitro group already present at C5. Therefore, further electrophilic substitution on the ring is not a common reaction pathway for this compound under standard conditions. Electrophilic attack is more likely to occur on the exocyclic amino group.

Ring Transformation Reactions

Electron-deficient pyrimidines, particularly 5-nitropyrimidines, are known to undergo ring transformation reactions in the presence of certain nucleophiles. mdpi.comresearchgate.netrsc.org These reactions typically involve nucleophilic addition to the pyrimidine ring, followed by ring-opening and subsequent re-cyclization to form a new heterocyclic or carbocyclic ring.

For example, 3-Methyl-5-nitropyrimidin-4(3H)-one has been shown to react with 1,3-dicarbonyl compounds to yield functionalized pyridones. mdpi.com The reaction proceeds via initial nucleophilic attack at the C2 or C6 position, leading to a bicyclic intermediate which then eliminates a fragment of the original pyrimidine ring. While specific studies on this compound are scarce, it is plausible that under basic conditions with suitable carbon nucleophiles (e.g., enolates from ketones or β-ketoesters), it could undergo similar transformations. The presence of the amino and thiol groups would undoubtedly influence the reaction pathway, potentially leading to novel ring-transformed products. However, these reactions often require harsh conditions and may compete with other reactive pathways. mdpi.comdoi.orgwur.nl

Formation of Fused Heterocyclic Systems

The true synthetic utility of this compound is most evident in its role as a precursor to fused heterocyclic systems. The strategic positioning of its functional groups allows for the construction of bicyclic systems with significant biological and pharmaceutical relevance.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known as purine (B94841) isosteres, with many derivatives exhibiting potent biological activities, including as kinase inhibitors. mdpi.comnih.govnih.govrsc.org A common synthetic strategy for this scaffold involves the construction of the pyrazole (B372694) ring onto a pre-existing pyrimidine.

A plausible and documented route starting from a related 5-nitropyrimidine (B80762) involves the following key steps:

Reduction of the Nitro Group: As discussed previously, the 5-nitro group is reduced to a 5-amino group to give 5,6-diaminopyrimidine-4-thiol.

Diazotization: The newly formed 5-amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt.

Intramolecular Cyclization: The diazonium salt is unstable and undergoes intramolecular cyclization. In this case, the cyclization would likely involve the 6-amino group, which would lead to the formation of a triazolo[5,4-d]pyrimidine, not a pyrazolo[3,4-d]pyrimidine.

A more direct route to the pyrazolo[3,4-d]pyrimidine scaffold from a pyrimidine precursor often involves reaction with hydrazine (B178648). For example, a 4,6-disubstituted-5-formylpyrimidine can be cyclized with hydrazine to form the pyrazole ring. mdpi.com To apply this to the target compound, one would first need to introduce a one-carbon electrophile at the C5 position after reduction of the nitro group.

Alternatively, and more directly, pyrazolo[3,4-d]pyrimidines, including those with a mercapto group, can be synthesized by building the pyrimidine ring onto a pre-formed aminopyrazole-carbonitrile or carboxamide precursor. mdpi.comresearchgate.net For instance, 5-amino-1H-pyrazole-4-carbonitrile can be reacted with formic acid to yield the pyrazolo[3,4-d]pyrimidin-4-one, which can then be converted to the corresponding mercapto derivative. mdpi.com

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | 1. Formic Acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |

| Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 1. Hydrolysis (e.g., NaOH) 2. Acetic Anhydride 3. Hydrazine Hydrate | 5-Amino-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

Preparation of Thiazolopyrimidinyl Acetamides

Thiazolo[5,4-d]pyrimidines are another important class of fused heterocycles. The synthesis of these compounds from this compound leverages the reactivity of the vicinal amino and thiol groups, typically after reduction of the nitro group. The Hantzsch thiazole (B1198619) synthesis is a classic approach that can be adapted for this purpose.

The general synthetic route proceeds as follows:

Reduction: The 5-nitro group is reduced to a 5-amino group using a reagent like sodium dithionite to yield 5,6-diaminopyrimidine-4-thiol.

Cyclocondensation: The resulting 4-thiol-5-amino-pyrimidine is then reacted with an α-halo carbonyl compound, such as an α-halo ketone or an α-haloacyl halide. The thiol group acts as a nucleophile, attacking the carbon bearing the halogen, and the adjacent 5-amino group then condenses with the carbonyl group to form the thiazole ring. This results in the formation of a 7-aminothiazolo[5,4-d]pyrimidine derivative. nih.gov

Acetylation: The final step to obtain the target acetamide (B32628) is the acylation of the 7-amino group. This can be readily achieved by treating the 7-aminothiazolo[5,4-d]pyrimidine with acetic anhydride or acetyl chloride, often in the presence of a base like triethylamine or pyridine.

Scheme 2: Synthesis of a Thiazolopyrimidinyl Acetamide Derivative

(A schematic representation of the three-step synthesis: reduction, cyclocondensation with an alpha-haloacetyl compound, and final N-acetylation)

This modular approach allows for the introduction of diversity into the final molecule, depending on the choice of the α-halo carbonyl compound used in the cyclocondensation step.

Cyclization to Pteridine (B1203161) Derivatives

Pteridines, bicyclic heterocycles composed of fused pyrimidine and pyrazine (B50134) rings, are of significant interest due to their biological activities. The synthesis of pteridines often involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. While this compound does not possess a vicinal diamino functionality, it can be a precursor to such compounds. The nitro group at the 5-position can be reduced to an amino group, yielding a 5,6-diaminopyrimidine derivative. This intermediate can then undergo cyclization to form a pteridine scaffold.

A plausible synthetic route would involve the reduction of the nitro group, followed by reaction with a suitable dicarbonyl compound. For instance, reaction with an α-ketoester could yield a pteridinone derivative. The Polonovski–Boon reaction, which involves the cyclization of a 6-halopyrimidine with an aminocarbonyl compound, provides another potential pathway if the thiol group were to be replaced by a halogen. mdpi.com

Table 1: Hypothetical Synthesis of Pteridine Derivatives from this compound

| Step | Reactant 1 | Reactant 2 | Conditions | Expected Intermediate/Product |

| 1 | This compound | Reducing agent (e.g., Na₂S₂O₄, H₂/Pd) | Mild conditions | 5,6-Diaminopyrimidine-4-thiol |

| 2 | 5,6-Diaminopyrimidine-4-thiol | α-Dicarbonyl compound (e.g., glyoxal, diacetyl) | Acidic or basic catalysis | 7-Thiop pteridine derivative |

The fusion of 5,6-diaminouracils with phenacyl bromide derivatives has been shown to produce various pteridine structures, indicating that similar reactions could be possible with the thiol analogue. rsc.org The reaction conditions, such as temperature and time, can significantly influence the final product. rsc.org

Formation of Purine Scaffolds

Purines are fundamental heterocyclic compounds, forming the backbone of DNA and RNA. The synthesis of purine scaffolds from pyrimidine precursors is a well-established strategy in medicinal chemistry. nih.govresearchgate.net The general approach involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine ring. For this compound, reduction of the nitro group to an amino group would generate a 5,6-diaminopyrimidine, a key intermediate for purine synthesis. mdpi.com

This vicinal diamine can then be cyclized with a one-carbon synthon, such as formic acid, formamide, or an orthoester, to furnish the purine ring system. The thiol group at the 4-position would be retained in the final purine product, yielding a 6-thiopurine derivative. These compounds are known for their therapeutic applications. nih.gov

Table 2: Projected Synthesis of Purine Scaffolds from this compound

| Step | Reactant 1 | Reactant 2 | Conditions | Expected Intermediate/Product |

| 1 | This compound | Reducing agent (e.g., SnCl₂, H₂/Raney Ni) | Acidic or neutral | 5,6-Diaminopyrimidine-4-thiol |

| 2 | 5,6-Diaminopyrimidine-4-thiol | Formic acid or Triethyl orthoformate | Reflux | 6-Thiopurine |

The synthesis of substituted xanthines, a class of purines, has been achieved by condensing 5,6-diaminouracil (B14702) derivatives with various carboxylic acids, highlighting the versatility of this approach. frontiersin.orgorganic-chemistry.org

Synthesis of Imidazopyridines and Triazolopyridines

While the direct synthesis of imidazopyridines and triazolopyridines from a pyrimidine starting material is not a standard transformation, the functional groups of this compound could potentially be modified to enable such cyclizations. For instance, if the pyrimidine ring were to undergo ring-opening and rearrangement reactions, fragments could be generated that subsequently form these fused heterocyclic systems. However, this is highly speculative.

More conventional syntheses of imidazo[1,2-a]pyridines involve the reaction of 2-aminopyridines with α-haloketones or related reagents. researchgate.netrsc.orgwuxiapptec.com Similarly, triazolopyridines are often synthesized from suitably functionalized pyridine precursors.

Mechanistic Investigations of Chemical Transformations

The mechanistic aspects of reactions involving this compound are expected to be complex, influenced by the electronic properties of the pyrimidine ring and its substituents.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting regioselectivity, and understanding the stability of intermediates and transition states. rsc.org For a molecule like this compound, computational studies could provide significant insights into its reactivity.

DFT calculations could be employed to:

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. For SNAr reactions, the distribution of the LUMO on the pyrimidine ring would indicate the positions most susceptible to nucleophilic attack. rsc.org

Model Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. This would be particularly useful in predicting the regioselectivity of reactions, for example, whether a nucleophile would react at the C2 or C4 position if a leaving group were present.

Investigate Tautomeric Equilibria: The thiol and amino groups can exist in different tautomeric forms (thiol/thione and amino/imino). Computational studies can determine the relative stabilities of these tautomers under different conditions, which would in turn affect the compound's reactivity.

Identification and Role of Meisenheimer Complexes

Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings, such as 5-nitropyrimidines, typically proceed through a stepwise addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net

In the context of this compound, if a leaving group were present on the ring (for instance, if the thiol were converted to a better leaving group), the attack of a nucleophile would lead to the formation of a Meisenheimer complex. The negative charge of this complex would be delocalized over the pyrimidine ring and the nitro group, which is crucial for its stabilization. researchgate.net

The stability and formation of Meisenheimer complexes can be influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles will generally form Meisenheimer complexes more readily.

The solvent: Polar aprotic solvents can stabilize the charged intermediate.

The substituents on the ring: The electron-withdrawing nitro group is essential for stabilizing the negative charge. The amino and thiol groups, being electron-donating, might have a more complex influence on the stability of the intermediate depending on the position of attack.

Stable Meisenheimer complexes can sometimes be isolated and characterized spectroscopically, providing direct evidence for the stepwise mechanism. mdpi.com

Analysis of Transition States in SNAr Reactions

The transition state in an SNAr reaction represents the highest energy point along the reaction coordinate. Its structure and energy determine the rate of the reaction. Computational chemistry is instrumental in analyzing the geometry and energy of these transition states. rsc.org

For a hypothetical SNAr reaction on a derivative of this compound, analysis of the transition state could reveal:

The degree of bond formation and bond breaking: This can indicate whether the transition state is early (reactant-like) or late (intermediate-like).

The geometry of the attacking nucleophile and the leaving group relative to the pyrimidine ring.

The activation energy barrier, which is directly related to the reaction rate.

Recent studies have suggested that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. In some cases, a concerted mechanism, where bond formation and bond breaking occur simultaneously, may be operative. Distinguishing between a stepwise and a concerted mechanism often requires detailed kinetic studies and high-level computational analysis of the potential energy surface.

Spectroscopic and Structural Elucidation Techniques in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For 6-Amino-5-nitropyrimidine-4-thiol, both ¹H and ¹³C NMR are critical for assigning proton and carbon environments and confirming the presence of key functional groups.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the amino group (-NH₂), the pyrimidine (B1678525) ring, and the thiol/NH proton, depending on the dominant tautomer.

In a related compound, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, the amino group protons (NH₂) appear as a singlet at approximately 7.77 ppm, and the pyrimidine NH proton resonates significantly downfield at around 10.89 ppm. cyberleninka.ru For this compound, similar shifts are anticipated. The electron-withdrawing effect of the adjacent nitro group would deshield the amino protons, causing them to appear at a relatively high chemical shift. The proton at the C2 position of the pyrimidine ring is also expected to produce a singlet, with its exact position influenced by the electronic environment of the ring. The thiol (-SH) proton, if present in the thiol tautomer, typically appears as a broad singlet in the range of 1.2-1.8 ppm for alkyl thiols, though its position can vary and it is often exchangeable with deuterium (B1214612) in solvents like D₂O. rsc.org However, in the more likely thione tautomer, this signal would be absent and replaced by a downfield N-H proton signal.

Table 1: Expected ¹H NMR Chemical Shifts for 6-Amino-5-nitro-3,4-dihydropyrimidine-4-thione

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C2-H | ~8.0 - 8.5 | Singlet | Position influenced by ring electronics. |

| -NH₂ | ~7.7 - 8.0 | Broad Singlet | Deshielded by the adjacent nitro group. cyberleninka.ru |

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are expected for the pyrimidine ring carbons. A key indicator of the dominant tautomer is the chemical shift of the C4 carbon. In the thione form, this carbon is a thiocarbonyl (C=S) and is expected to be significantly deshielded, appearing far downfield. In studies of similar 2-thiopyrimidine derivatives, the C=S carbon resonates at approximately 181.0 ppm. nih.gov The other ring carbons (C2, C5, and C6) will have shifts influenced by their substituents. The carbon attached to the nitro group (C5) would be shifted, while the carbons bonded to the amino group (C6) and the C2 carbon would also show characteristic resonances. For instance, in related 6-aminopyrimidine structures, C6 can appear around 152-172 ppm, while C5 is found near 107 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for 6-Amino-5-nitro-3,4-dihydropyrimidine-4-thione

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~150 - 155 | Carbon between two nitrogen atoms. |

| C4 (C=S) | ~180 - 185 | Highly deshielded, characteristic of a thiocarbonyl group. nih.gov |

| C5 | ~105 - 115 | Shielded carbon adjacent to the C=S and C-NH₂ carbons. nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum is crucial for identifying the key functional groups: the amino (-NH₂), nitro (-NO₂), and the thiol/thione moiety.

N-H Vibrations : The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. researchgate.net Bending vibrations for the NH₂ group are expected near 1628 cm⁻¹. researchgate.net

Nitro Group Vibrations : The nitro group is characterized by strong asymmetric and symmetric stretching bands. In related 5-nitropyridine compounds, these appear around 1556 cm⁻¹ (asymmetric) and 1331 cm⁻¹ (symmetric), respectively. acs.org

Thiol vs. Thione : The presence of a weak S-H stretching band around 2550 cm⁻¹ would indicate the thiol tautomer. rsc.org However, this band is often very weak. rsc.org The absence of this band and the presence of a strong C=S stretching vibration, typically between 1100-1200 cm⁻¹, would strongly support the dominance of the thione tautomer. Additionally, N-H stretching from the pyrimidine ring in the thione form would be observed.

Table 3: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3300-3500 | Asymmetric & Symmetric Stretch | -NH₂ | researchgate.net |

| ~1628 | Bending | -NH₂ | researchgate.net |

| ~1556 | Asymmetric Stretch | -NO₂ | acs.org |

| ~1331 | Symmetric Stretch | -NO₂ | acs.org |

Raman spectroscopy complements FT-IR and is particularly useful for detecting vibrations of non-polar bonds. The C-S bond vibrations, which are often weak in IR, typically show a stronger signal in Raman spectra, appearing in the 650-700 cm⁻¹ region. rsc.org The S-H stretch, if present, is also detectable. Symmetric vibrations, such as the symmetric stretch of the nitro group, generally produce strong Raman signals. The pyrimidine ring itself has characteristic ring "breathing" and stretching modes that would be visible in the Raman spectrum, providing a fingerprint for the heterocyclic core. For related nitropyridine compounds, these ring vibrations are observed throughout the fingerprint region. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, the molecular weight is 172.17 g/mol . chemscene.com

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 172 | [C₄H₄N₄O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [M - NO₂]⁺˙ | Loss of nitro group |

| 142 | [M - NO]⁺˙ | Loss of nitric oxide |

| 125 | [M - SH - H]⁺ | Loss of thiol radical and hydrogen |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental UV-Vis spectroscopic data for this compound, including absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π→π, n→π), are not available in the surveyed scientific literature. Such data would be valuable for understanding the electronic structure of the molecule and for potential quantitative analysis.

Theoretical and Computational Studies of Pyrimidine Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry. jchemrev.comjchemrev.com These methods are used to model and predict the properties of molecules with a high degree of accuracy. For pyrimidine (B1678525) derivatives, DFT calculations are frequently used to determine optimized geometries, vibrational frequencies, and electronic structures. jchemrev.comjchemrev.comrsc.orgnih.gov

The choice of the functional and basis set is crucial for obtaining reliable results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for studying organic molecules, including pyrimidine derivatives. researchgate.net It has been shown to provide a good balance between computational cost and accuracy. Various basis sets, such as 6-31G(d,p), 6-31+G(d,p), 6-311G(d,p), 6-311+G(d,p), and cc-pVDZ, have been employed in the study of nitro-substituted triazines, which are structurally related to nitropyrimidines. nih.gov The selection of the basis set influences the accuracy of the calculated properties, with larger basis sets generally providing more accurate results at a higher computational expense.

In the context of 6-Amino-5-nitropyrimidine-4-thiol, DFT calculations can elucidate the tautomeric equilibrium between the thiol and thione forms, as well as the rotational barriers of the amino and nitro groups. These calculations can also predict infrared spectra, which can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net Furthermore, DFT can be used to study the reaction mechanisms involving pyrimidine derivatives, providing insights into their synthesis and reactivity. science.org.geresearchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. For this compound, understanding its electronic properties is key to predicting its reactivity, stability, and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital that is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable. researchgate.net

For pyrimidine derivatives, the distribution of the HOMO and LUMO across the molecule can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In this compound, the amino group is expected to contribute significantly to the HOMO, making it a likely site for oxidation or electrophilic attack. The nitro group, being a strong electron-withdrawing group, will lower the energy of the LUMO and localize it on the pyrimidine ring, making the ring susceptible to nucleophilic attack. The thiol group can act as either a nucleophile or an electrophile depending on the reaction conditions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrimidine Derivative

| Orbital | Energy (eV) | Key Contributing Atoms |

| LUMO | -2.5 | C4, C6, N1, N3 |

| HOMO | -6.8 | S, N-amino, C5 |

| HOMO-LUMO Gap | 4.3 |

Note: This is an illustrative example. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwolfram.comchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net These regions are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, depicted in blue, represent electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas indicate regions of neutral potential. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the amino group, making these sites attractive for electrophiles. The hydrogen atoms of the amino group and the thiol group would likely exhibit a positive potential, indicating their susceptibility to attack by nucleophiles. The carbon atoms of the pyrimidine ring attached to the electron-withdrawing nitro group would also show a positive potential. researchgate.net The MEP analysis can also provide insights into intermolecular interactions, such as hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the nature of bonding within a molecule. nih.gov It provides a localized, "chemist's-eye" view of the electronic structure by transforming the complex delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds).

NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. This information is crucial for understanding hyperconjugation and resonance effects, which play a significant role in the stability and reactivity of molecules.

Computational Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. nih.gov The prediction of NMR chemical shifts using computational methods has become a valuable tool for structural elucidation and for resolving ambiguities in experimental spectra. nih.govresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely employed approach for calculating NMR chemical shifts. researchgate.netrsc.org The accuracy of the predicted chemical shifts depends on several factors, including the level of theory (functional and basis set), the treatment of solvent effects, and the quality of the optimized geometry. nih.gov

For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁵N NMR chemical shifts can be performed. researchgate.netrsc.org By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure and assign the signals in the NMR spectrum to specific atoms in the molecule. youtube.com This is particularly useful for complex molecules where the signals may overlap or be difficult to assign based on empirical rules alone. Discrepancies between calculated and experimental shifts can sometimes point to specific structural features or dynamic processes occurring in solution. nih.gov

Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Pyrimidine Derivative

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C2 | 165.2 | 164.8 | 0.4 |

| C4 | 158.9 | 159.3 | -0.4 |

| C5 | 110.5 | 111.0 | -0.5 |

| C6 | 152.7 | 152.1 | 0.6 |

Note: This is an illustrative example. Actual values for this compound would require specific calculations and experimental measurements.

Theoretical Vibrational Wavenumbers

The vibrational spectra of molecules are unique fingerprints that can be predicted with significant accuracy using computational methods. Density Functional Theory (DFT) is a widely used approach for calculating the vibrational frequencies of pyrimidine derivatives. physchemres.orgnih.gov The B3LYP functional, combined with various Pople or Dunning's correlation-consistent basis sets like 6-311G(d,p) or aug-cc-pVTZ, has proven effective in modeling these spectra. jocpr.comnih.gov

Calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.govacs.org For instance, studies on substituted pyridines and pyrimidines show that theoretical spectrograms constructed from DFT calculations closely match experimental spectra, allowing for precise assignment of vibrational modes. nih.gov This analysis is crucial for identifying specific functional groups and understanding their electronic environment. For a molecule like this compound, theoretical calculations can predict the characteristic stretching and bending frequencies for the amino (N-H), nitro (N-O), and thiol (S-H) or thione (C=S) groups.

Table 1: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for a Pyrimidine Derivative (5-chlorouracil)

| Assignment | Experimental FT-IR | Calculated (B3LYP/6-311++G**) |

|---|---|---|

| N-H stretch | 3420 | 3448 |

| C=O stretch | 1735 | 1742 |

| C=C stretch | 1650 | 1660 |

| N-H bend | 1425 | 1420 |

| C-Cl stretch | 630 | 628 |

Data sourced from a computational study on 5-chlorouracil, illustrating the typical accuracy of DFT methods. nih.gov

Thermodynamic Stability and Reactivity Predictions

Computational chemistry is a powerful tool for predicting the thermodynamic stability and chemical reactivity of molecules. nih.govnih.gov DFT calculations are employed to determine key thermodynamic parameters and electronic properties that govern molecular behavior. jchemrev.comjchemrev.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijcce.ac.ir The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.govresearchgate.net For pyrimidine derivatives, a smaller HOMO-LUMO gap suggests that charge transfer can occur more readily within the molecule. jchemrev.comresearchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Soft molecules (small η) are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. ajchem-a.com

Table 2: Calculated Reactivity Descriptors for a Pyrimidine Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.26 |

| ELUMO | -0.88 |

| Energy Gap (ΔE) | 5.38 |

| Ionization Potential (I) | 6.26 |

| Electron Affinity (A) | 0.88 |

| Hardness (η) | 2.69 |

| Electronegativity (χ) | 3.57 |

Data represents typical values calculated for a substituted pyrimidine, demonstrating the application of DFT in predicting chemical reactivity. irjweb.com

Studies of Tautomerism and Isomerism

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. researchgate.net The compound this compound can exist in several tautomeric forms due to its functional groups:

Thione-Thiol Tautomerism: The pyrimidine ring can exist in a thione form (C=S) or a thiol form (S-H). Computational studies on related triazole-3-thiones show that the thione tautomer is generally the most stable form in both the gas phase and solution, with a high energy barrier for the proton transfer. researchgate.netresearchgate.net The relative stability can be influenced by solvent polarity. researchgate.net

Amino-Imino Tautomerism: The 6-amino group can undergo tautomerization to an imino form. For many heterocyclic amines, including substituted purines and pyrimidines, the amino form is overwhelmingly favored. rsc.orgacs.org However, factors like conjugation and intermolecular hydrogen bonding can influence the equilibrium. rsc.org

Quantum chemical calculations, using methods like DFT and MP2, are essential for determining the relative stabilities of these tautomers. researchgate.net By calculating the total energies and Gibbs free energies of each isomer, researchers can predict the predominant form under different conditions. jchemrev.com For example, calculations on 1,2,4-triazole-3-thione derivatives consistently show the thione form to be more stable than the thiol form. researchgate.net Similar investigations would be critical to determine the most stable tautomer of this compound, which is crucial for understanding its chemical behavior and biological interactions.

Advanced Computational Approaches for Reaction Mechanisms

Understanding the step-by-step pathway of a chemical reaction is fundamental to synthetic chemistry. Advanced computational approaches allow for the detailed elucidation of reaction mechanisms involving pyrimidine derivatives. science.org.ge

DFT for Mechanism Elucidation: DFT calculations are used to map the potential energy surface of a reaction. science.org.ge This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. rsc.org By determining the activation energy (the energy barrier of the transition state), the rate-determining step of a multi-step reaction can be identified. nih.gov This approach has been successfully applied to study the synthesis of various pyrimidine-containing systems, such as pyrido[2,3-d]pyrimidines, providing insights into the sequence of events like condensation, addition, and cyclization. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. kashanu.ac.ir MD simulations can model the interaction of a pyrimidine derivative with its environment, such as a solvent or a biological receptor. rsc.orgacs.org In drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing information on how the inhibitor binds and the conformational changes that occur. rsc.orgmdpi.com For a compound like this compound, MD simulations could be used to explore its binding mode within a target enzyme, complementing molecular docking studies. nih.gov These advanced computational tools provide a molecular-level understanding of reaction mechanisms and intermolecular interactions that is often inaccessible through experimental means alone. mdpi.com

Applications in Organic Synthesis and Medicinal Chemistry Research

5 Thiol Reactivity Profiling in Chemical Biology and Drug Discovery

The thiol group of cysteine residues in proteins is a highly nucleophilic and reactive functional group. nih.gov This reactivity makes it a common target for covalent drugs and chemical probes. Thiol reactivity profiling is a chemoproteomic strategy used to assess the reactivity of small molecules with cysteine residues on a proteome-wide scale. nih.govnih.gov

This technique can be used to:

Identify new electrophilic fragments that can be used to build covalent inhibitors. nih.gov

Assess the selectivity of a covalent inhibitor for its intended target.

Understand the off-target effects of a drug.

Probe the redox state of the proteome. nih.gov

A common method for thiol reactivity profiling involves incubating a cell lysate or a protein mixture with the compound of interest. nih.gov The remaining unreacted thiols are then labeled with a probe, and the extent of labeling is quantified using mass spectrometry. nih.gov A decrease in the labeling of a particular cysteine residue indicates that it has reacted with the test compound.

The thiol group of 6-amino-5-nitropyrimidine-4-thiol itself is nucleophilic. However, derivatives of this compound, where the thiol is part of a larger functional group, could be designed to be electrophilic and react with cysteine residues in proteins. Thiol reactivity profiling would be a critical tool to evaluate the covalent binding potential and selectivity of such derivatives.

The following table provides a hypothetical example of thiol reactivity profiling data for a derivative of this compound designed to be a covalent inhibitor.

| Protein Target | Cysteine Residue | % Reactivity with Test Compound | Implication |

| Kinase X (On-target) | Cys-123 | 85% | High reactivity with the intended target. |

| Albumin (Off-target) | Cys-34 | 5% | Low reactivity with a major plasma protein, suggesting good selectivity. |

| GAPDH (Off-target) | Cys-150 | 10% | Minor off-target reactivity. |

| Proteome Average | - | 15% | Overall low background reactivity with the proteome. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-5-nitropyrimidine-4-thiol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves nitration and amination steps. For example, 4,6-diamino-5-nitropyrimidine derivatives are synthesized via chlorination of precursors using phosphorus oxychloride, followed by ammoniation . Optimization may require adjusting stoichiometric ratios (e.g., amine coupling agents) and reaction temperatures. Palladium-catalyzed amination (e.g., coupling with aliphatic or aromatic amines) is a viable approach, with yields dependent on solvent choice (e.g., acetonitrile) and base selection (e.g., triethylamine) . Reproducibility hinges on strict control of reaction parameters, such as time (3.5 hours) and temperature (25°C), as outlined in Scheme 3 of catalytic studies .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Safety protocols include wearing PPE (gloves, masks, protective clothing) to avoid skin contact and inhalation. Waste must be segregated and disposed of via certified hazardous waste management services. Experimental areas should be well-ventilated, and spills neutralized with inert adsorbents . First-aid measures for exposure include immediate rinsing with water and medical consultation, with SDS documentation provided to healthcare providers .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for quality assessment . Structural elucidation employs NMR, IR spectroscopy, and mass spectrometry. For stability studies, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor decomposition points and polymorphic transitions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distributions to identify reactive sites (e.g., sulfur or nitro groups). Solvent effects (polar vs. nonpolar) and transition-state energy barriers can be calculated to predict regioselectivity in amine coupling reactions . Molecular docking studies may further explore interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent polarity or tautomeric equilibria. Researchers should replicate experiments under standardized conditions (e.g., DMSO-d6 for NMR) and cross-validate with X-ray crystallography. For example, conflicting melting points (e.g., 252°C in some studies vs. lower values in others) may reflect polymorphic variations, necessitating controlled recrystallization protocols .

Q. How does the nitro group in this compound influence its stability under acidic or basic conditions?

- Methodological Answer : The nitro group enhances electrophilicity but may render the compound susceptible to hydrolysis. Stability assays under varying pH (1–14) and temperatures (25–80°C) can identify degradation pathways. For instance, nitro reduction to amino groups under acidic conditions can be monitored via UV-Vis spectroscopy or LC-MS . Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for long-term storage studies .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Batch-to-batch variability in palladium-catalyzed reactions requires catalyst recycling optimization (e.g., using immobilized Pd nanoparticles). Solvent recovery systems (e.g., acetonitrile distillation) reduce costs. Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates like 4,6-dichloro-5-nitropyrimidine .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting reports on the biological activity of this compound analogs?

- Methodological Answer : Divergent bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may stem from assay conditions (e.g., cell line specificity). Rigorous dose-response curves (IC50 values) and counter-screening against non-target proteins are critical. Meta-analyses of published datasets can identify confounding variables, such as impurity profiles (e.g., residual solvents ).

Q. What experimental frameworks validate the mechanistic role of the thiol group in metal chelation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.